MRS4738: A Technical Guide to its Mechanism of Action as a Potent P2Y14 Receptor Antagonist
MRS4738: A Technical Guide to its Mechanism of Action as a Potent P2Y14 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS4738 has emerged as a significant pharmacological tool and a potential therapeutic candidate due to its potent and high-affinity antagonism of the P2Y14 receptor (P2Y14R).[1][2] This G protein-coupled receptor (GPCR) is activated by UDP-sugars, such as UDP-glucose, and plays a crucial role in various physiological and pathophysiological processes, particularly in the immune system and inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of MRS4738, presenting key quantitative data, detailed experimental protocols, and visual representations of its interaction with the P2Y14R signaling pathway.
Core Mechanism of Action: Competitive Antagonism of the P2Y14 Receptor
MRS4738 acts as a competitive antagonist at the P2Y14 receptor.[3] This means that it binds to the same site on the receptor as the endogenous agonists (e.g., UDP-glucose) but does not activate the receptor. By occupying the binding site, MRS4738 prevents the agonists from binding and initiating downstream signaling cascades. This competitive antagonism has been demonstrated through functional assays, such as the inhibition of agonist-induced effects and rightward shifts in agonist dose-response curves, a hallmark of competitive antagonists as described by Schild analysis.[3][4][5][6][7]
Quantitative Data Summary
The potency and affinity of MRS4738 for the P2Y14 receptor have been characterized using various in vitro assays. The following tables summarize the key quantitative data available for MRS4738 and related compounds.
| Compound | Assay Type | Cell Line | Receptor Species | Parameter | Value | Reference |
| MRS4738 | Fluorescence Binding Assay | CHO | Human | IC50 | 3.11 nM | [8] |
| MRS4738 (enantiomer 15) | Fluorescence Binding Assay | Not Specified | Human | Affinity | Higher than PPTN (Compound 1) | [9] |
| PPTN (Compound 1) | Functional cAMP Assay | C6 Glioma | Human | K_B | 434 pM | [3] |
| Isoquinuclidine 34 | Not Specified | Not Specified | Not Specified | IC50 | 15.6 nM | [1][9] |
| Isonortropanol 30 | Not Specified | Not Specified | Not Specified | IC50 | 21.3 nM | [1][9] |
Note: IC50 values from competitive binding assays are dependent on the concentration and affinity of the labeled ligand used. K_B_ values from functional assays like the Schild analysis provide a more direct measure of antagonist affinity.
Signaling Pathways Modulated by MRS4738
The P2Y14 receptor is a G_i/o_-coupled GPCR.[10] Its activation by endogenous agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. By competitively blocking the P2Y14 receptor, MRS4738 prevents these downstream signaling events.
Experimental Protocols
Fluorescence Competition Binding Assay
This protocol describes a method to determine the binding affinity (K_i_) of MRS4738 for the P2Y14 receptor using a competitive binding assay with a fluorescently labeled ligand.
Materials:
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CHO-K1 cells stably expressing human P2Y14R
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Fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN with a fluorescent tag)
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MRS4738
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
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96-well black, clear-bottom microplates
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Fluorescence plate reader
Procedure:
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Cell Culture: Culture CHO-K1-hP2Y14R cells to ~80-90% confluency.
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Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.
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Preparation of Ligands:
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Prepare a stock solution of the fluorescently labeled antagonist in DMSO. Dilute to a working concentration (e.g., 2X the K_d_ value) in assay buffer.
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Prepare a serial dilution of MRS4738 in assay buffer.
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-
Assay:
-
Wash the cells once with assay buffer.
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Add the serially diluted MRS4738 to the wells.
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Add the fluorescently labeled antagonist to all wells (except for the background wells).
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Include control wells for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand + a high concentration of a known unlabeled antagonist).
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-
Incubation: Incubate the plate at room temperature for 2-3 hours in the dark to reach binding equilibrium.
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Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
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Data Analysis:
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Subtract the background fluorescence from all wells.
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Plot the fluorescence intensity against the log concentration of MRS4738.
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Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
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Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the fluorescent ligand and K_d_ is its dissociation constant.
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In Vivo Model of Allergic Asthma
MRS4738 has shown efficacy in animal models of allergic asthma. The following is a representative protocol for an ovalbumin (OVA)-induced asthma model in mice.
Animals: Female BALB/c mice (6-8 weeks old).
Procedure:
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Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
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Drug Administration: From day 21 to 27, administer MRS4738 or vehicle control (e.g., saline) to the mice via a suitable route (e.g., intraperitoneal or intranasal).
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Challenge: On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
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Assessment (Day 28):
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Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
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Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).
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Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).
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Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
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Conclusion
MRS4738 is a potent and selective competitive antagonist of the P2Y14 receptor. Its mechanism of action involves the direct blockade of the receptor, thereby inhibiting downstream signaling pathways, including the G_i_-mediated inhibition of adenylyl cyclase and the activation of the MAPK/ERK cascade. The in vitro and in vivo data strongly support its potential as a valuable research tool for elucidating the roles of the P2Y14 receptor and as a promising lead compound for the development of novel therapeutics for inflammatory diseases such as asthma. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. SPIKESfunc [spikesfunc.github.io]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
